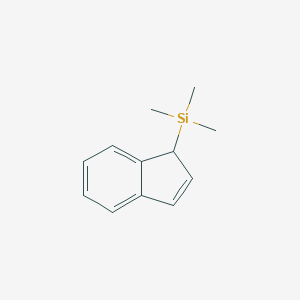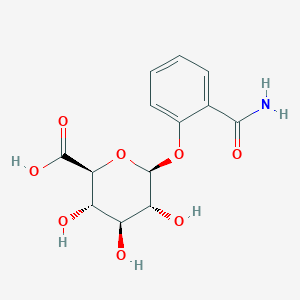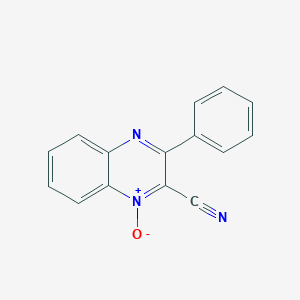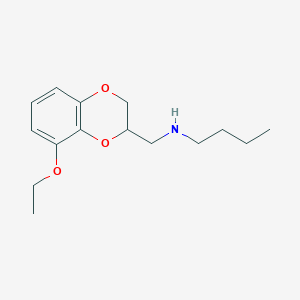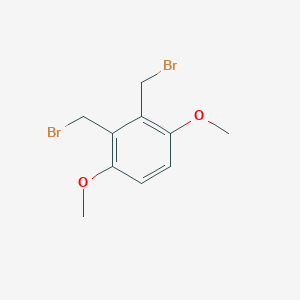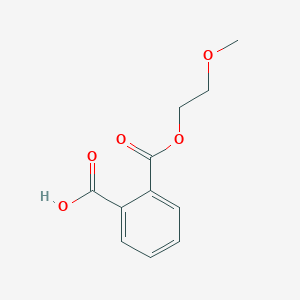![molecular formula C20H17NO2 B096671 Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate CAS No. 19277-46-4](/img/structure/B96671.png)
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate, also known as CTX-0294885, is a synthetic small molecule that has been developed for scientific research purposes. It belongs to the class of compounds known as tetracyclic hexaene carboxylates and has shown potential in the treatment of various diseases.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
作用機序
The mechanism of action of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate is not fully understood. However, it has been shown to inhibit the activity of the HIV-1 integrase, which is essential for the replication of the virus. Additionally, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
生化学的および生理学的効果
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
実験室実験の利点と制限
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity and high yield. Additionally, it has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to the use of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, it may have limited solubility in certain solvents, which may affect its use in certain experiments.
将来の方向性
There are several future directions for the research of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. First, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Second, it may be useful to study the efficacy of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in animal models of various diseases. Third, it may be useful to study the pharmacokinetics and pharmacodynamics of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans. Fourth, it may be useful to study the potential drug-drug interactions of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate with other drugs. Finally, it may be useful to study the potential toxicity of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans.
合成法
The synthesis of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate involves a multi-step process starting from commercially available starting materials. The synthesis starts with the preparation of 4-bromoanisole, which is then subjected to a Suzuki-Miyaura coupling reaction with 2,3,6,7-tetrabromo-9,10-dihydrophenanthrene to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the final product, Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In particular, it has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines.
特性
CAS番号 |
19277-46-4 |
|---|---|
製品名 |
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-19(22)20(12-21)11-17-13-7-3-5-9-15(13)18(20)16-10-6-4-8-14(16)17/h3-10,17-18H,2,11H2,1H3 |
InChIキー |
HTMUDVNXDOBHRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
正規SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



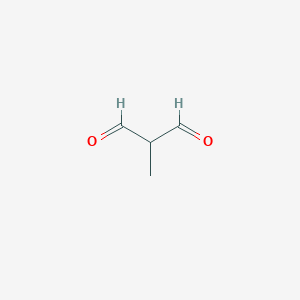
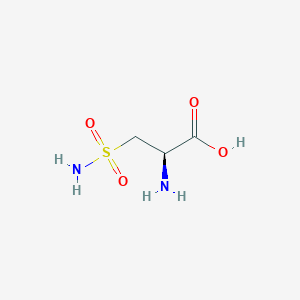
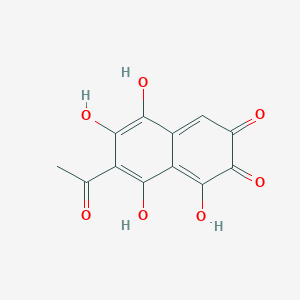
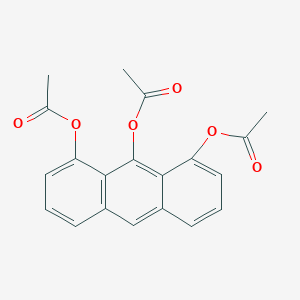

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
